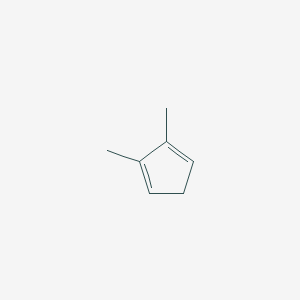
1,3-Cyclopentadiene, 2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 2,3-dimethyl- is an organic compound with the molecular formula C7H10. It is a derivative of cyclopentadiene, where two methyl groups are substituted at the 2 and 3 positions of the cyclopentadiene ring. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 2,3-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of cyclopentadiene with methyl halides under basic conditions. Another method includes the Diels-Alder reaction of a suitable diene with a methyl-substituted dienophile, followed by dehydrogenation to yield the desired product .
Industrial Production Methods: Industrial production of 1,3-Cyclopentadiene, 2,3-dimethyl- typically involves the catalytic cracking of dicyclopentadiene, followed by selective methylation. This process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Cyclopentadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the cyclopentadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include substituted cyclopentadienes, cyclopentanes, and various functionalized derivatives .
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metallocenes and other organometallic compounds.
Biology: Its derivatives are studied for potential biological activity and as building blocks for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty polymers and as a monomer in polymerization reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, 2,3-dimethyl- involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
- 1,3-Cyclopentadiene, 1,2-dimethyl-
- 1,3-Cyclopentadiene, 1,3-dimethyl-
- Cyclopentadiene
Comparison: 1,3-Cyclopentadiene, 2,3-dimethyl- is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different selectivity in cycloaddition reactions and form distinct products .
Propiedades
Número CAS |
4045-51-6 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
2,3-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-6-4-3-5-7(6)2/h4-5H,3H2,1-2H3 |
Clave InChI |
MIUBPLNYRNFHLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


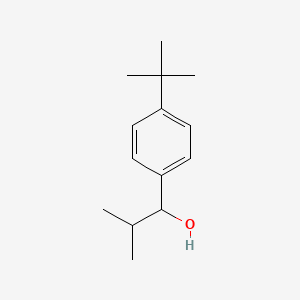
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
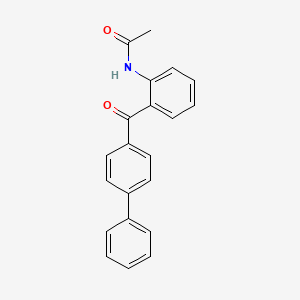
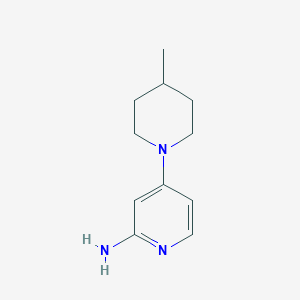
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
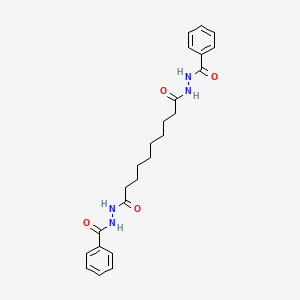
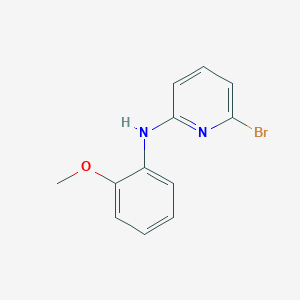
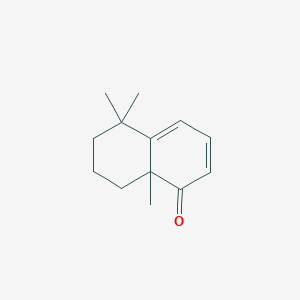
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
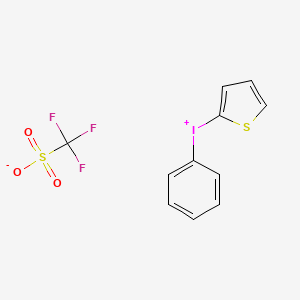
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
